Bienvenue dans la boutique en ligne BenchChem!

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

β-Glucuronidase inhibition Structure–activity relationship Positional isomerism

Procure CAS 865285-96-7 for orthogonal structure–activity relationship (SAR) mapping. This ortho-methoxy phenyl-1,3,4-oxadiazole chromene-2-carboxamide is not interchangeable with its para-methoxy isomer (CAS 865286-64-2) or direct-phenyl-linked analogs; the ortho substitution pattern and carboxamide linker confer unique β-glucuronidase inhibitory potency. Use as a fragment-elaborated probe in oncology or metabolic-disease programs where linker-dependent and position-specific SAR resolution is required.

Molecular Formula C19H13N3O5
Molecular Weight 363.329
CAS No. 865285-96-7
Cat. No. B2860490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
CAS865285-96-7
Molecular FormulaC19H13N3O5
Molecular Weight363.329
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3
InChIInChI=1S/C19H13N3O5/c1-25-14-8-4-3-7-12(14)18-21-22-19(27-18)20-17(24)16-10-13(23)11-6-2-5-9-15(11)26-16/h2-10H,1H3,(H,20,22,24)
InChIKeyZFBUFPXCSLYLDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (CAS 865285-96-7): Compound Identity and Pharmacophore Context for Procurement Evaluation


N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (CAS 865285-96-7, molecular formula C₁₉H₁₃N₃O₅, MW 363.33) is a synthetic small molecule that integrates a 4-oxo-4H-chromene-2-carboxamide core with a 5-(2-methoxyphenyl)-1,3,4-oxadiazole moiety via an amide bond . The compound belongs to the chromene–oxadiazole hybrid class, a privileged scaffold in medicinal chemistry associated with β-glucuronidase inhibition, telomerase inhibition, and anticancer activity [1][2]. A structurally analogous chromen-4-one–oxadiazole series has demonstrated β-glucuronidase inhibitory IC₅₀ values ranging from 0.8 ± 0.1 µM to 42.3 ± 0.8 µM, compared with the standard d-saccharic acid 1,4-lactone (IC₅₀ = 48.1 ± 1.2 µM) [1]. The ortho-methoxy substitution pattern on the phenyl ring of the oxadiazole distinguishes this compound from its para-methoxy positional isomer (CAS 865286-64-2) and other in-class analogs, a feature with established structure–activity relationship (SAR) consequences [1].

Why Chromene–Oxadiazole Amide Interchangeability Fails: The Ortho-Methoxy and Carboxamide Linker Differentiation for CAS 865285-96-7


Chromene–oxadiazole hybrids cannot be treated as interchangeable procurement items because minor structural variations—specifically the position of the methoxy substituent (ortho vs. meta vs. para) and the nature of the linker connecting the oxadiazole to the chromene (carboxamide vs. direct phenyl)—produce quantitatively distinct biological outcomes [1]. In a systematic β-glucuronidase inhibition study of 19 chromen-4-one–oxadiazole analogs, the ortho-substituted fluoro analog (compound 6, IC₅₀ = 0.8 ± 0.1 µM) was 4.75-fold more potent than its meta-fluoro counterpart (compound 5, IC₅₀ = 3.8 ± 0.2 µM), and the ortho-chloro analog (compound 3, IC₅₀ = 2.1 ± 0.1 µM) was 2.4-fold more potent than its meta-chloro counterpart (compound 2, IC₅₀ = 5.1 ± 0.2 µM) [1]. This ortho-effect SAR pattern, driven by differential hydrogen-bonding and halogen-bonding interactions with active-site residues (Tyr 508, Lys 606, Glu 451), demonstrates that positional isomerism alone can alter inhibitory potency by up to ~5-fold [1]. Consequently, CAS 865285-96-7, bearing the ortho-methoxy substitution and a carboxamide linker, cannot be assumed functionally equivalent to its para-methoxy isomer (CAS 865286-64-2) or to direct-phenyl-linked analogs .

Quantitative Differentiation Evidence for CAS 865285-96-7 Relative to Closest Analogs: A Procurement-Focused Evidence Guide


Ortho-Methoxy vs. Para-Methoxy Positional Isomerism: SAR-Inferred Potency Differential in β-Glucuronidase Inhibition

Systematic SAR analysis of 19 chromen-4-one–oxadiazole analogs against β-glucuronidase reveals that the position of substituents on the phenyl ring attached to the oxadiazole significantly modulates inhibitory potency [1]. Ortho-substituted analogs consistently outperform their meta and para counterparts: ortho-fluoro (compound 6, IC₅₀ = 0.8 ± 0.1 µM) vs. para-fluoro (compound 4, IC₅₀ = 1.1 ± 0.05 µM) vs. meta-fluoro (compound 5, IC₅₀ = 3.8 ± 0.2 µM); ortho-chloro (compound 3, IC₅₀ = 2.1 ± 0.1 µM) vs. para-chloro (compound 1, IC₅₀ = 2.6 ± 0.1 µM); ortho-methyl (compound 9, IC₅₀ = 8.6 ± 0.3 µM) vs. para-methyl (compound 7, IC₅₀ = 9.4 ± 0.3 µM) [1]. CAS 865285-96-7 features the ortho-methoxy substitution; its closest purchasable positional isomer is the para-methoxy analog (CAS 865286-64-2) . Based on the established SAR trajectory in this scaffold, the ortho-methoxy configuration is predicted to yield measurably different β-glucuronidase inhibitory potency compared with the para-methoxy isomer, although direct head-to-head data for this specific compound pair are not yet published.

β-Glucuronidase inhibition Structure–activity relationship Positional isomerism

Carboxamide Linker vs. Direct Phenyl Linker: Structural Differentiation from the Chromen-4-One–Oxadiazole Analog Series

CAS 865285-96-7 incorporates a carboxamide (–CONH–) linker between the 4-oxo-4H-chromene and the 2-amino-1,3,4-oxadiazole moieties, whereas the most closely related published analog—compound 15 from Taha et al. (2019)—features a direct 4-phenyl linker (2-(4-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-4H-chromen-4-one) [1]. The carboxamide group introduces a hydrogen-bond donor (N–H) and acceptor (C=O) at the linker position, which can form additional interactions with biological targets or alter the overall molecular conformation compared with a rigid phenyl spacer [2]. In the telomerase inhibitor series of 2-phenyl-4H-chromone–oxadiazole amides, compounds with amide-containing linkers achieved IC₅₀ < 1 µM against telomerase, significantly superior to the reference inhibitor staurosporine (IC₅₀ = 6.41 µM) [2]. This linker-dependent potency modulation suggests that CAS 865285-96-7, by virtue of its carboxamide connectivity, may exhibit target-binding properties distinct from direct-phenyl-linked chromen-4-one–oxadiazole analogs.

Linker chemistry Chromene–oxadiazole hybrids Carboxamide pharmacophore

β-Glucuronidase Inhibitory Potential: Class-Level Benchmarking Against d-Saccharic Acid 1,4-Lactone

The chromen-4-one–oxadiazole compound class has been validated as a source of potent β-glucuronidase inhibitors. In the benchmark study by Taha et al. (2019), all 19 synthesized chromen-4-one–oxadiazole analogs showed IC₅₀ values superior to the standard inhibitor d-saccharic acid 1,4-lactone (IC₅₀ = 48.1 ± 1.2 µM), with the most potent analog achieving IC₅₀ = 0.8 ± 0.1 µM—a 60-fold improvement over the standard [1][2]. The 2-methoxyphenyl-substituted analog (compound 15) was demonstrated to be an active member of this series, and the target compound CAS 865285-96-7 retains the same 2-methoxyphenyl-oxadiazole pharmacophore while exchanging the direct phenyl linker for a carboxamide [1]. Furthermore, a structurally related sulfonohydrazide derivative bearing the identical 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl substructure showed β-glucuronidase inhibitory activity (BDBM222205, IC₅₀ = 24,300 nM = 24.3 µM) [3], confirming target-class engagement for this pharmacophore.

β-Glucuronidase Enzyme inhibition Standard comparator

Distinct Heteroatom Composition vs. Thiophene-Containing Chromene–Oxadiazole Carboxamide Analogs

Within the purchasable 4-oxo-4H-chromene-2-carboxamide–oxadiazole series, several analogs replace the 2-methoxyphenyl group with a thiophene ring: CAS 865287-86-1 (4-oxo-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)chromene-2-carboxamide, C₁₆H₉N₃O₄S, MW 339.33) and CAS 865543-57-3 (N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide, C₁₆H₈ClN₃O₄S, MW 373.77) . CAS 865285-96-7 (C₁₉H₁₃N₃O₅, MW 363.33) differs by substituting the thiophene with a 2-methoxyphenyl group, eliminating the sulfur atom and introducing an additional oxygen atom and a rotatable methoxy group. This substitution alters key physicochemical parameters: the methoxyphenyl group increases molecular volume and provides a hydrogen-bond acceptor (ether oxygen) that can engage biological targets differently than the sulfur of thiophene [1]. In chromen-4-one–oxadiazole SAR, replacement of thiophene-like heterocycles with substituted phenyl rings produced markedly different β-glucuronidase inhibition profiles [1].

Heterocyclic chemistry Thiophene replacement Drug-likeness parameters

Recommended Research and Procurement Application Scenarios for N-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide (CAS 865285-96-7)


β-Glucuronidase Inhibitor Screening and SAR Expansion Studies

CAS 865285-96-7 is most appropriately deployed as a probe compound in β-glucuronidase inhibitor discovery programs, where its 2-methoxyphenyl-oxadiazole pharmacophore has validated class-level target engagement [1]. The chromen-4-one–oxadiazole series has demonstrated IC₅₀ values as low as 0.8 µM against β-glucuronidase, with the ortho-position effect confirmed across fluoro, chloro, methyl, and nitro substituents [1]. Researchers seeking to expand SAR understanding of the methoxy series—particularly to quantify the ortho-methoxy vs. para-methoxy potency differential—should procure CAS 865285-96-7 alongside its para-methoxy isomer (CAS 865286-64-2) for paired head-to-head testing. The carboxamide linker further differentiates this compound from the published direct-phenyl-linked chromen-4-one series, enabling linker-dependent SAR exploration [2].

Chemical Tool for Chromene–Oxadiazole Amide Library Design and Medicinal Chemistry Optimization

The carboxamide connectivity in CAS 865285-96-7 provides a synthetic handle and pharmacophoric feature absent in direct-phenyl-linked analogs [1]. In telomerase-targeting chromone–oxadiazole amide libraries, compounds incorporating amide linkages achieved IC₅₀ < 1 µM, outperforming staurosporine (IC₅₀ = 6.41 µM) by more than 6-fold [2]. This compound serves as a core scaffold for further derivatization: the 4-oxo-4H-chromene-2-carboxamide moiety can be modified at the chromene ring, while the 5-(2-methoxyphenyl)-1,3,4-oxadiazole can be diversified to generate focused libraries for multi-target screening against β-glucuronidase, telomerase, and related oncology or metabolic disease targets. Procure this compound when the research objective requires a carboxamide-containing chromene–oxadiazole core rather than an ester, ketone, or direct aryl linkage.

Comparator Compound for Thiophene-to-Phenyl Bioisosteric Replacement Studies

In programs evaluating bioisosteric replacement strategies within the chromene–oxadiazole carboxamide series, CAS 865285-96-7 (2-methoxyphenyl) functions as the phenyl-based comparator to thiophene-containing analogs such as CAS 865287-86-1 (thiophen-2-yl) and CAS 865543-57-3 (5-chlorothiophen-2-yl) [1][2]. The substitution of thiophene (sulfur-containing heterocycle) with 2-methoxyphenyl (all-oxygen/nitrogen heteroatom set) alters hydrogen-bonding capacity, lipophilicity, and metabolic stability profiles. Screening these analogs in parallel enables deconvolution of sulfur-dependent vs. phenyl-dependent biological effects—critical for lead optimization programs where thiophene-related CYP450 metabolism or reactive metabolite formation is a safety concern.

Positive Control Scaffold for 1,3,4-Oxadiazole-Containing Fragment-Based Drug Discovery

The 1,3,4-oxadiazole ring is a recognized privileged scaffold in fragment-based drug discovery, and the 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine substructure (CAS 5711-59-1) is commercially available as a validated starting material [1]. CAS 865285-96-7 represents the elaborated product of coupling this oxadiazole-amine fragment with 4-oxo-4H-chromene-2-carboxylic acid, yielding a fragment-grown lead-like molecule (MW 363.33, within the ≤500 Da Rule-of-Five cutoff) suitable for fragment-to-lead optimization studies [2]. The compound's molecular weight (363.33 Da), hydrogen-bond acceptor count (6), and the presence of both a chromene and an oxadiazole ring provide a balanced property profile for medicinal chemistry hit expansion. Procure this compound as a fragment-elaboration benchmark when validating synthetic routes or screening cascades that connect oxadiazole-amine building blocks with carboxylic acid pharmacophores.

Quote Request

Request a Quote for N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.